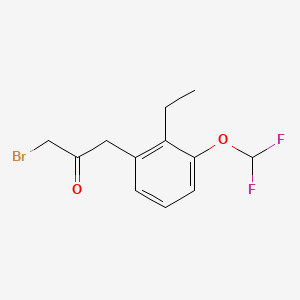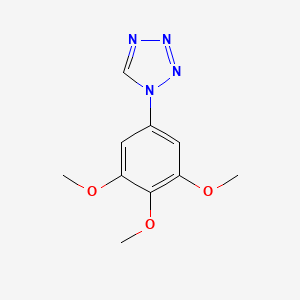
2-Fluoroquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
准备方法
The synthesis of 2-Fluoroquinolin-3-ol involves several methods, including cyclization, cycloaddition reactions, and direct fluorination. One common synthetic route is the nucleophilic substitution of fluorine atoms. Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions .
化学反应分析
2-Fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to reduce the compound, often resulting in the formation of different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
科学研究应用
2-Fluoroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it valuable in biological studies.
Medicine: It is used in the development of drugs for treating various diseases, including infections and cancer.
Industry: The compound finds applications in agriculture as a component of pesticides and in the production of liquid crystals and dyes
作用机制
The mechanism of action of 2-Fluoroquinolin-3-ol involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and inhibit bacterial DNA-gyrase, leading to antibacterial activity. It also inhibits the phosphorylation process of transcription activators, which is important for cancer therapy .
相似化合物的比较
2-Fluoroquinolin-3-ol can be compared with other fluorinated quinolines and fluoroquinolones:
Fluoroquinolones: These compounds, such as ciprofloxacin and levofloxacin, are well-known for their broad-spectrum antibacterial activity.
Other Fluorinated Quinolines: Compounds like 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids exhibit similar biological activities but differ in their structural modifications and specific applications.
属性
分子式 |
C9H6FNO |
|---|---|
分子量 |
163.15 g/mol |
IUPAC 名称 |
2-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H |
InChI 键 |
XJLRROGTQOJUJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


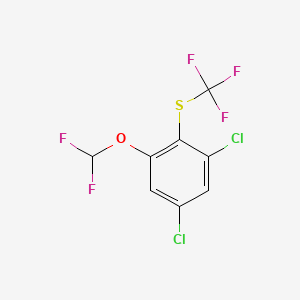

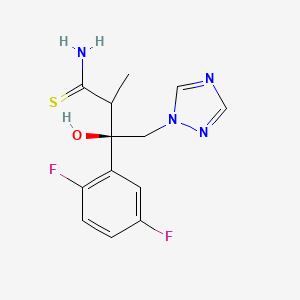

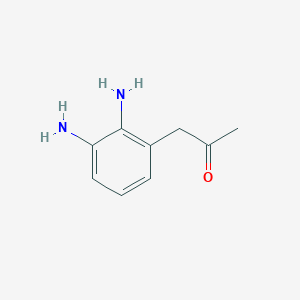
![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)
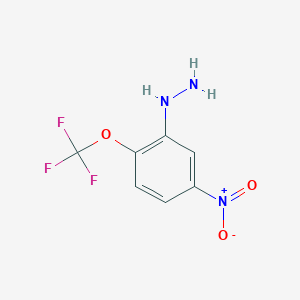
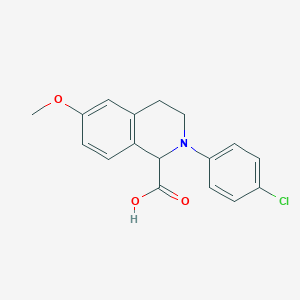
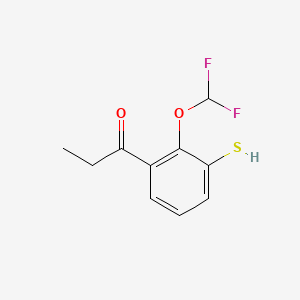

![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)
